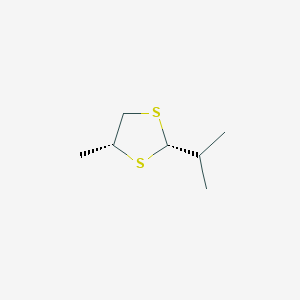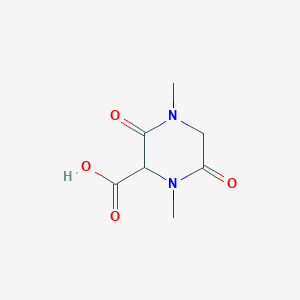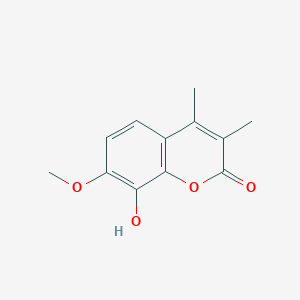![molecular formula C9H12N2O5 B13805976 2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
2'-Deoxyuridine, [5-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyuridine, [5-3H] is a radiolabeled nucleoside analog of deoxyuridine. It is a compound that belongs to the class of pyrimidine 2’-deoxyribonucleosides, which are essential components of DNA. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of the compound in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine, [5-3H] typically involves the incorporation of tritium into the deoxyuridine molecule. This can be achieved through catalytic hydrogenation or by using tritiated water in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the efficient incorporation of tritium.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine, [5-3H] involves large-scale synthesis using automated systems to ensure high purity and specific activity. The process includes the purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to separate the desired product from any impurities.
化学反应分析
Types of Reactions
2’-Deoxyuridine, [5-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives like bromodeoxyuridine and iododeoxyuridine.
科学研究应用
2’-Deoxyuridine, [5-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in diagnostic tests for vitamin B12 and folate deficiencies.
Industry: Applied in the development of antiviral drugs and in the study of nucleoside analogs.
作用机制
The mechanism of action of 2’-Deoxyuridine, [5-3H] involves its incorporation into DNA during replication. The tritium label allows for the tracking of the compound within the DNA, providing insights into the synthesis and repair processes. The molecular targets include DNA polymerases and thymidylate synthase, which are involved in the incorporation and metabolism of nucleosides.
相似化合物的比较
Similar Compounds
Idoxuridine: An antiviral drug that incorporates into viral DNA, inhibiting replication.
Trifluridine: Another antiviral agent used in the treatment of viral eye infections.
Bromodeoxyuridine: A halogenated derivative used in cell proliferation studies.
Uniqueness
2’-Deoxyuridine, [5-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and study in various biological and chemical processes. This makes it particularly valuable in research applications where detailed insights into DNA synthesis and repair are required.
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1T |
InChI 键 |
MXHRCPNRJAMMIM-ULQXZJNLSA-N |
手性 SMILES |
[3H]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
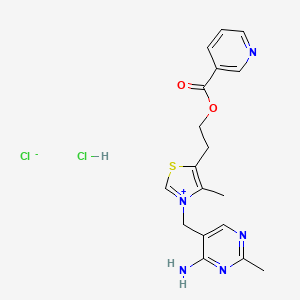
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
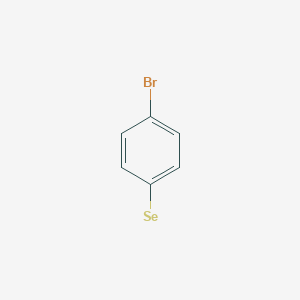
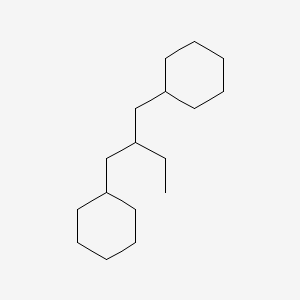
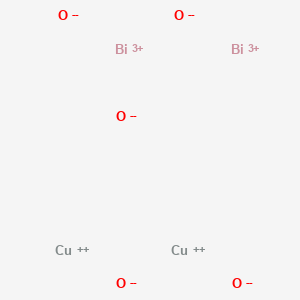
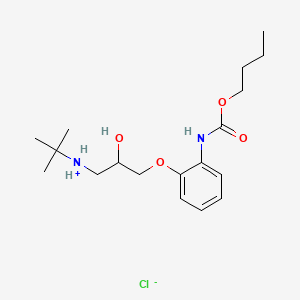


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
